molecular formula C13H21N5 B1326718 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine CAS No. 942852-87-1

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B1326718
CAS No.: 942852-87-1
M. Wt: 247.34 g/mol
InChI Key: KXVTXIIBFYTDMM-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a secondary amine featuring two pyrazole rings. The first pyrazole is substituted with an ethyl group at the 1-position and a methylene-linked amine at the 4-position. The second pyrazole is substituted with three methyl groups (1,3,5-positions) and a methylene-linked amine at the 4-position . This compound has been cataloged as a discontinued product by CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5/c1-5-18-9-12(7-15-18)6-14-8-13-10(2)16-17(4)11(13)3/h7,9,14H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVTXIIBFYTDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC2=C(N(N=C2C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde in the presence of a suitable amine source. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole N-oxides, while reduction may produce the corresponding amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those related to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine. Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their therapeutic efficacy against various cancer cell lines. For instance, compounds with similar pyrazole structures showed IC50 values ranging from 73 to 84 mg/mL against different cancer cell lines, indicating promising anticancer potential .

Neuropharmacology

The compound's structure allows it to interact with various neuroreceptors, making it a candidate for neuropharmacological studies. Amino-pyrazoles have been investigated for their anticonvulsant properties. Research suggests that modifications at the pyrazole core can enhance activity against seizures . The introduction of specific substituents can lead to improved pharmacokinetic profiles and therapeutic outcomes.

Synthesis of Advanced Materials

This compound can serve as a building block in the synthesis of advanced materials. Its unique chemical structure allows for the development of polymers and composites with enhanced thermal and mechanical properties. Such materials are useful in coatings and electronic devices due to their stability and conductivity.

Data Table: Summary of Applications

Application AreaDescriptionRelevant Studies
Anticancer ActivityEvaluated for efficacy against various cancer cell lines
NeuropharmacologyPotential use in developing anticonvulsant medications
Material ScienceBuilding block for advanced materials with enhanced properties

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal reported on a series of pyrazole derivatives that exhibited significant cytotoxic effects on HeLa cells. The study emphasized the importance of structural modifications in enhancing anticancer activity. The tested compounds demonstrated varying degrees of toxicity and effectiveness, suggesting a structure–activity relationship that could guide future drug design efforts .

Case Study 2: Neuropharmacological Properties

In another investigation focused on neuropharmacological applications, a set of pyrazole derivatives was synthesized and tested for their anticonvulsant activity using animal models. The results indicated that certain derivatives significantly reduced seizure frequency compared to controls, highlighting the potential for developing new treatments for epilepsy .

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitutents

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Substituents on Pyrazole Rings Molecular Formula Molecular Weight
Target Compound Pyrazole 1: 1-ethyl; Pyrazole 2: 1,3,5-trimethyl C13H21N5 259.35 g/mol
N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride Single pyrazole: 1,3,5-trimethyl; N-methyl substituent C8H15N3·HCl 189.69 g/mol
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine Single pyrazole: 1-ethyl; Ethylamine substituent C8H15N3 153.22 g/mol
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine Single pyrazole: 1,3,5-trimethyl; 2-methoxyethyl substituent C10H19N3O 197.28 g/mol
N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]adamantan-1-amine Single pyrazole: 1,3,5-trimethyl; Adamantyl substituent C17H27N3 273.42 g/mol
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(4-isopropylphenyl)amine Pyrazole 1: 1-ethyl; Aromatic substituent: 4-isopropylphenyl C15H21N3 243.35 g/mol
Key Observations:
  • The target compound is unique in possessing two pyrazole rings , whereas analogs typically feature a single pyrazole with varied substituents.
  • Bulkier substituents (e.g., adamantane in or isopropylphenyl in ) increase molecular weight and may enhance lipophilicity.
  • Polar groups like methoxyethyl (in ) improve water solubility compared to alkyl or aromatic substituents.

Physicochemical Properties

  • N-Methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine hydrochloride (): The hydrochloride salt enhances aqueous solubility (common for amine derivatives).
  • N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine (): The methoxyethyl group confers weak alkalinity and improved solubility in polar solvents.

Biological Activity

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their therapeutic applications, particularly in cancer treatment and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by two pyrazole moieties connected through a methylamine linker. Its molecular formula is C12H18N4C_{12}H_{18}N_4 with a molecular weight of 218.30 g/mol. The structural representation can be summarized as follows:

ComponentDescription
IUPAC NameThis compound
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrazole derivatives. The process includes the formation of the pyrazole ring followed by alkylation to introduce the ethyl and trimethyl groups.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)3.79
A549 (lung cancer)26
HeLa (cervical cancer)38.44

These values indicate that the compound may inhibit cell proliferation effectively at low concentrations.

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies suggest that certain pyrazole compounds can reduce inflammatory markers significantly.

Case Studies

Several case studies have evaluated the biological activity of related pyrazole compounds:

  • Study on Antitumor Activity :
    • A series of pyrazole derivatives were synthesized and tested against A549 and HT1080 cell lines.
    • Results indicated a strong correlation between structural modifications and increased cytotoxicity, with some compounds showing IC50 values below 30 µM .
  • Evaluation of Anti-inflammatory Effects :
    • Research conducted on various pyrazole compounds demonstrated their ability to reduce inflammation in animal models through COX inhibition.
    • Notably, derivatives with specific substitutions exhibited enhanced activity compared to unsubstituted analogs .

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